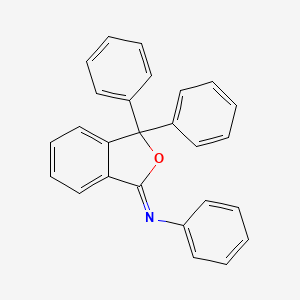![molecular formula C18H14N2 B12893394 1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole CAS No. 37959-38-9](/img/structure/B12893394.png)
1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a fused pyrrole and imidazole ring system with phenyl groups at the 1 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole typically involves the annulation of the imidazole ring to the pyrrole ring. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and substituted analogs with diverse functional groups, enhancing the compound’s versatility for further applications.
Applications De Recherche Scientifique
1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Diphenyl-2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole: This compound is a partially hydrogenated analog with similar structural features but different reactivity and biological activity.
1,2-Disubstituted-4,5-diphenyl-1H-imidazole: This compound shares the imidazole core but differs in the substitution pattern and overall structure.
Uniqueness
1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole is unique due to its fused ring system and the presence of phenyl groups at specific positions, which confer distinct electronic and steric properties. These features make it a valuable scaffold for designing new compounds with tailored properties for various applications.
Propriétés
Numéro CAS |
37959-38-9 |
|---|---|
Formule moléculaire |
C18H14N2 |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
1,6-diphenylpyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C18H14N2/c1-3-7-15(8-4-1)16-13-18-19(14-16)11-12-20(18)17-9-5-2-6-10-17/h1-14H |
Clé InChI |
DYYIOEADAJTDAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN3C=CN(C3=C2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


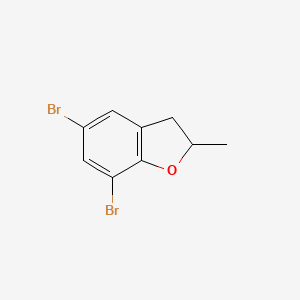

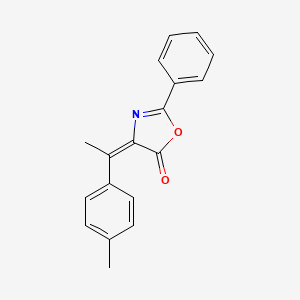
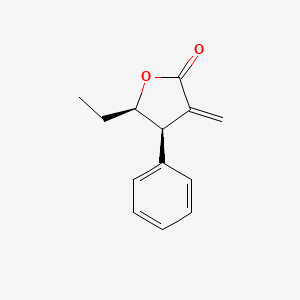
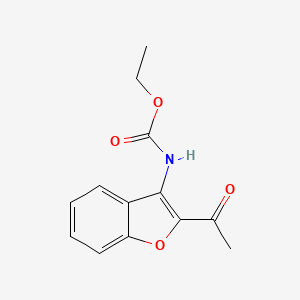
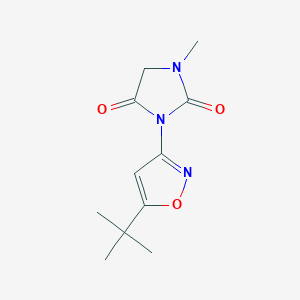

![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate](/img/structure/B12893356.png)
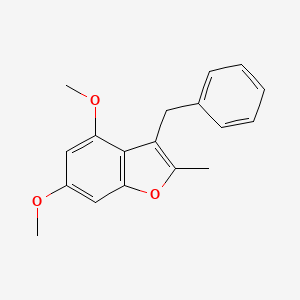


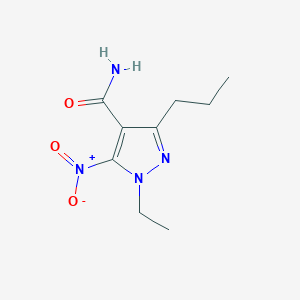
![7-(2-Morpholinoethyl)-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B12893381.png)
